N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps including reduction, acetylation, ethylation, and condensation, achieving high yields and purity. For instance, a related synthesis process achieved a 77% overall yield through improved technical methods, demonstrating the feasibility of scaling up production for similar compounds (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, revealing detailed structural information. For example, a study on a related compound found it crystallizes in the orthorhombic crystal system, with detailed unit cell parameters provided, showcasing the type of detailed structural insights that can be obtained (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can include various processes such as Mannich condensation, highlighting the chemical reactivity and potential transformations these compounds can undergo. Such reactions can lead to the formation of novel derivatives with distinct chemical properties (L. Mukhtorov et al., 2018).
Scientific Research Applications
Synthesis and Chemical Transformations
One aspect of scientific research applications involves the synthesis and improvement of chemical synthesis methods. For instance, the study of Gong Fenga (2007) focused on the synthesis and improvement of related compounds through methods such as reduction, acetylation, and ethylation. This research highlights the ongoing efforts to refine the synthesis of complex organic compounds, which could include derivatives similar to the compound Gong Fenga, 2007.
Pharmacological Potential
Research into the pharmacological properties of compounds with similar structural features, such as those incorporating triazole or acetamide groups, often focuses on their potential therapeutic applications. For example, studies on 1,2,4-triazole derivatives have investigated their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for therapeutic use in treating diseases like Alzheimer's N. Riaz et al., 2020.
Molecular Docking and Anticancer Activity
Another area of interest is the use of related compounds in molecular docking studies to explore their potential as anticancer agents. Research by G. Sharma et al. (2018) into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, although not identical, shares some structural motifs with the target compound and was analyzed for its anticancer activity through in silico modeling, targeting specific receptors G. Sharma et al., 2018.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5/c1-23-11-4-3-10(7-12(11)24-2)5-6-15-13(20)8-18-9-16-14(17-18)19(21)22/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLHUMMTIHVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide |
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